molecular formula C11H12 B1298540 1-Ethynyl-4-isopropylbenzene CAS No. 23152-99-0

1-Ethynyl-4-isopropylbenzene

Cat. No.: B1298540
CAS No.: 23152-99-0
M. Wt: 144.21 g/mol
InChI Key: CODCGGILXPHCLE-UHFFFAOYSA-N
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Description

1-Ethynyl-4-isopropylbenzene is an organic compound with the molecular formula C11H12. It is a derivative of benzene, featuring an ethynyl group (-C≡CH) and an isopropyl group (-CH(CH3)2) attached to the benzene ring. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-isopropylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene derivatives followed by the introduction of the ethynyl group. The reaction typically requires a catalyst, such as palladium, and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-isopropylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ethynyl group into other functional groups, such as alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the ethynyl or isopropyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile, such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1-Ethynyl-4-isopropylbenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethynyl-4-isopropylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the structure and function of biological molecules. The isopropyl group can influence the compound’s solubility and reactivity, affecting its overall behavior in different environments.

Comparison with Similar Compounds

    1-Ethynyl-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.

    1-Ethynyl-4-ethylbenzene: Contains an ethyl group instead of an isopropyl group.

    1-Ethynyl-4-propylbenzene: Features a propyl group instead of an isopropyl group.

Uniqueness: 1-Ethynyl-4-isopropylbenzene is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-ethynyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-4-10-5-7-11(8-6-10)9(2)3/h1,5-9H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODCGGILXPHCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945832
Record name 1-Ethynyl-4-(propan-2-yl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23152-99-0
Record name 1-Ethynyl-4-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23152-99-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-4-(propan-2-yl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23152-99-0
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Synthesis routes and methods I

Procedure details

The crude 1-(4-(2-propyl)phenyl)-2-trimethylsilylacetylene was dissolved in methanol (100 mL). Aqueous 1M potassium carbonate solution (25 mL) was added and the reaction stirred at room temperature for 2 hours. The reaction mixture was then diluted with water and extracted with pentane. The organic layers were combined, dried with magnesium sulfate, and evaporated under reduced pressure without heating to give crude 4-(2-propyl)phenylacetylene.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 10 grams (0.050 mole) of 4-(1-methylethyl)bromobenzene and 8.4 grams (0.10 mole) of 1,1-dimethyl-2-propyn-1-ol in 75 mL of triethylamine was stirred, and 0.7 gram (0.001 mole) of bis(triphenylphosphine)palladium(II) chloride and 0.2 gram (0.001 mole) of copper (I) iodide were added. Upon completion of addition the reaction mixture was heated under reflux for four hours. The reaction mixture was cooled and concentrated under reduced pressure to a residue. The residue was dissolved in diethyl ether and was washed first with an aqueous 10% ammonium chloride solution, then with water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was dissolved in 100 mL of toluene, 4.0 grams of sodium hydroxide was added to the solution, and the mixture was heated under reflux for four hours. The mixture was allowed to cool to ambient temperature where it stood for 18 hours. After this time the mixture was concentrated under reduced pressure to a residual oil. The oil was subjected to column chromatography on silica gel. Elution was accomplished with 1-20% chloroform in hexane. The appropriate fractions were combined and concentrated under reduced pressure to yield 2.4 grams of 4-(1-methylethyl)phenylethyne as an oil. The nmr spectrum was consistent with the proposed structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.